molecular formula C18H20N2O3S B369115 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 433698-82-9

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B369115
CAS No.: 433698-82-9
M. Wt: 344.4g/mol
InChI Key: BLLVEDZRFIQLNI-UHFFFAOYSA-N
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Description

1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a sulfonyl group substituted with a 5-methoxy-2,4-dimethylphenyl moiety. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Its 5,6-dimethyl substitution on the benzimidazole core is a common structural motif in medicinal chemistry, often associated with increased metabolic stability and receptor-binding affinity .

Properties

IUPAC Name

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-7-15-16(8-12(11)2)20(10-19-15)24(21,22)18-9-17(23-5)13(3)6-14(18)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVEDZRFIQLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 302.38 g/mol

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : A study demonstrated that benzimidazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess the potency of these compounds against pathogens .
CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
1Staphylococcus aureus1732
2Escherichia coli1916

Anticancer Potential

Benzimidazole derivatives have been recognized for their anticancer properties. They interact with various cellular targets involved in cancer progression:

  • Mechanism : The compound may inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication, which can also be a target in cancer therapy due to its role in cellular proliferation . Molecular docking studies have shown favorable binding interactions with cancer-related proteins.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that are pivotal in metabolic pathways:

  • Example : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This suggests potential use in anti-inflammatory therapies .

Pesticide Development

Due to its chemical structure, compounds similar to this compound are investigated for their potential as environmentally friendly pesticides:

  • Research Insight : Studies indicate that modifications in the sulfonyl group can enhance the efficacy of these compounds against pests while reducing toxicity to non-target organisms .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

  • Antibacterial Activity Study : A comprehensive study evaluated various derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly influenced antimicrobial activity .
  • Anticancer Activity Assessment : A series of benzimidazole derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The findings suggested that certain substitutions enhanced anticancer effects, indicating a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Applications References
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-Methoxy-2,5-dimethylphenyl sulfonyl Similar sulfonamide structure; positional isomerism may alter solubility and bioactivity.
1-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole (8a) Difluoromethyl group at N1 Enhanced metabolic stability due to fluorine atoms; used in electrophilic difluoromethylation reactions.
1-(2-Methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole (3b) 2-Methoxyethyl group at N1 Increased lipophilicity; potential for improved membrane permeability in drug delivery.
2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-Fluorophenyl at C2 Fluorine's electronegativity enhances receptor binding; explored in anticancer research.

Key Observations :

  • Sulfonyl vs. Alkyl/Aryl Substituents : The sulfonyl group in the target compound confers higher polarity compared to alkyl (e.g., methoxyethyl) or fluorophenyl substituents, impacting solubility and pharmacokinetics .
  • Positional Isomerism : The 5-methoxy-2,4-dimethylphenyl sulfonyl group (target compound) vs. 4-methoxy-2,5-dimethylphenyl sulfonyl (CAS 540505-59-7) may lead to differences in crystal packing and hydrogen-bonding interactions, affecting thermodynamic stability .

Key Observations :

  • Sulfonylation (target compound) typically requires milder conditions compared to fluorination or acylation, but yields may vary based on steric hindrance from the dimethylphenyl group.
  • Difluoromethylation (Compound 8a) introduces metabolically stable fluorine atoms, a strategy less applicable to sulfonylated derivatives .

Key Observations :

  • The target compound’s sulfonamide group aligns with known sulfonamide pharmacophores in kinase inhibitors (e.g., BRAF V600E) and antimicrobial agents .
  • Silver(I)-NHC complexes derived from benzimidazoles (e.g., ) show potent antibacterial effects, but the target compound’s sulfonyl group may limit metal coordination compared to carbene ligands .

Physicochemical and Thermodynamic Properties

Table 4: Computational and Experimental Data

Compound Solubility (Predicted) LogP Thermodynamic Stability (DFT) References
Target Compound Moderate (polar sulfonyl) 2.1 High (strong hydrogen-bonding capacity)
5,6-Dimethyl-1H-benzo[d]imidazol-3-ium Cocrystal (DBH) Low (crystalline) 1.8 Stabilized by O–H⋯O and N–H⋯O hydrogen bonds
1-(2-Methoxyethyl)-5,6-dimethyl-1H-benzo[d]imidazole (3b) High (lipophilic) 3.2 Lower melting point (218°C) vs. sulfonamide derivatives

Key Observations :

  • The sulfonyl group reduces LogP compared to alkylated analogs, suggesting a balance between solubility and membrane permeability.
  • DFT studies on benzimidazole cocrystals (e.g., DBH) highlight the role of hydrogen bonding in stability, a property exploitable in the target compound’s formulation .

Biological Activity

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole is a novel compound belonging to the benzoimidazole class, which has garnered attention due to its potential biological activities. This compound features a complex structure that includes a sulfonyl group and a methoxy-substituted aromatic ring, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound's unique properties arise from its functional groups, which enhance its reactivity and solubility. The presence of the sulfonyl group is particularly noteworthy as it can participate in various chemical reactions, potentially leading to significant biological interactions.

Biological Activity Overview

Research indicates that benzoimidazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have documented the anticancer properties of benzoimidazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Compounds within the benzimidazole class have been noted for their antiviral activities. They may act by inhibiting viral replication or interfering with viral enzymes essential for the viral life cycle .
  • Antimicrobial Effects : The antimicrobial potential of benzimidazole derivatives has been explored in multiple studies, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

A study focusing on the structure-activity relationship (SAR) of benzoimidazole derivatives revealed that modifications at specific positions significantly enhance anticancer activity. For example, compounds with methoxy substitutions showed improved potency against human cancer cell lines compared to their unsubstituted counterparts. The IC50 values for several derivatives were reported to be in the low micromolar range, indicating strong cytotoxic effects .

Antiviral Mechanisms

Research on related compounds has shown that certain benzimidazoles inhibit enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH). This inhibition can lead to reduced viral loads in infected cells. For instance, one derivative demonstrated an EC50 value of 0.26 µM against Dengue virus in vitro .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. Testing against standard bacterial strains showed that this compound could inhibit growth effectively at concentrations comparable to established antibiotics .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Anticancer Efficacy : A derivative with a similar structure was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), showing an IC50 value of 15 µM, indicating substantial cytotoxicity .
  • Antiviral Activity : A study on a closely related benzoimidazole derivative reported effective inhibition of the influenza virus at concentrations as low as 10 µM, showcasing its potential as an antiviral agent .
  • Antimicrobial Properties : In tests against Staphylococcus aureus and Escherichia coli, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial activity .

Q & A

Q. What are the optimal synthetic routes for 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole?

The synthesis typically involves sulfonylation of the benzo[d]imidazole core with a substituted benzenesulfonyl chloride. Key steps include:

  • Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., K3_3PO4_4) to facilitate nucleophilic substitution, as seen in analogous sulfonylated imidazole syntheses .
  • Purification : Column chromatography with eluents like chloroform/ethyl acetate/hexane mixtures (2:3:3) is effective for isolating the product .
  • Yield Optimization : Conventional heating (2 hours) improves reaction efficiency compared to microwave-assisted methods, achieving ~52% yield in related systems .

Q. How can researchers validate the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (400 MHz, DMSO-d6_6) confirm substituent positions and sulfonyl group integration .
  • Mass Spectrometry : ESI+ mass spectrometry verifies molecular weight (e.g., m/z 352–386 for analogs) .
  • Elemental Analysis : Combustion analysis (C, H, N, S) ensures stoichiometric consistency (e.g., ±0.4% deviation in calculated vs. experimental values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity or reactivity?

Substituent effects can be systematically studied using analogs:

  • Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 5h, 5g in ) reduce yields (15–37%) but enhance thermal stability (m.p. 162–193°C) due to increased crystallinity .
  • Methoxy Groups : The 5-methoxy group in the target compound may improve solubility and bioavailability, as seen in structurally related proton pump inhibitors .
  • Data Table : Comparison of substituent effects on analogs:
CompoundSubstituentYield (%)m.p. (°C)Key Application
5fBenzyl39172Antioxidant studies
5g4-Fluorobenzyl15162Antimicrobial screening
5h4-Chlorobenzyl37193Enzyme inhibition

Q. What strategies resolve contradictions in reported spectroscopic data or bioactivity profiles?

  • Replication Studies : Reproduce synthesis under identical conditions (e.g., solvent, temperature) to isolate protocol-dependent variables .
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data, addressing discrepancies in peak assignments .
  • Cross-Platform Assays : Test bioactivity across multiple cell lines or enzyme systems to differentiate compound-specific effects from assay artifacts .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. The sulfonyl group’s electrophilicity may favor interactions with nucleophilic residues (e.g., cysteine thiols) .
  • ADME Prediction : Tools like SwissADME estimate logP (~3.2) and topological polar surface area (~85 Ų), suggesting moderate blood-brain barrier permeability .

Methodological Guidance

Q. How to design experiments assessing the compound’s stability under physiological conditions?

  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Sulfonamides are typically stable in acidic conditions but hydrolyze in alkaline media .
  • Light Sensitivity : Expose to UV-Vis radiation (300–800 nm) and track decomposition using UV-spectroscopy. Methoxy groups may enhance photostability compared to nitro derivatives .

Q. What are best practices for navigating conflicting literature on this compound’s mechanism of action?

  • Systematic Reviews : Use databases like PubMed and Scopus with search terms: "(benzo[d]imidazole sulfonyl) AND (mechanism OR kinetics)" .
  • Patent Analysis : Review granted patents (e.g., USPTO, Espacenet) to identify industrial applications (e.g., enzyme inhibitors) not disclosed in academic papers .

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